

A Comprehensive Technical Guide to the Thermochemical Properties of p-Phenoxytoluene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methyl-4-phenoxybenzene**

Cat. No.: **B161672**

[Get Quote](#)

Abstract

This technical guide provides a detailed exploration of the thermochemical properties of p-phenoxytoluene, a molecule of interest in materials science and drug development.

Recognizing the limited availability of direct experimental data, this document synthesizes established computational and experimental methodologies to offer a robust framework for determining its key thermochemical parameters. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical foundations and practical, field-proven insights into the causality behind experimental and computational choices.

Introduction to p-Phenoxytoluene

p-Phenoxytoluene, also known as **1-methyl-4-phenoxybenzene**, is an aromatic ether.^[1] Its structure, featuring a methyl-substituted phenyl group linked to a phenoxy group, imparts a unique combination of thermal stability and chemical reactivity. Understanding the thermochemical properties of p-phenoxytoluene is crucial for predicting its behavior in various applications, from its use as a high-temperature heat transfer fluid to its role as a scaffold in medicinal chemistry.

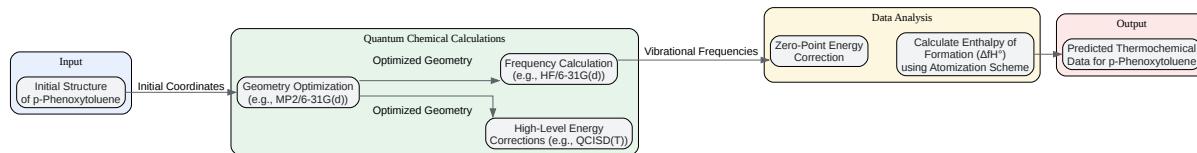
Molecular Structure and Basic Properties:^[1]

- Molecular Formula: $C_{13}H_{12}O$
- Molecular Weight: 184.23 g/mol
- IUPAC Name: **1-methyl-4-phenoxybenzene**

Computational Determination of Thermochemical Properties

In the absence of extensive experimental data, computational chemistry provides a powerful and reliable means to predict the thermochemical properties of molecules like p-phenoxytoluene.^[2] High-level ab initio methods can achieve "chemical accuracy," typically defined as within ± 1 kcal/mol of experimental values.^[2]

Theoretical Framework: The Gaussian-n Theories


The Gaussian-n (Gn) theories, such as G2, G3, and G4, are composite methods designed to calculate accurate thermochemical data.^[2] These methods involve a series of well-defined calculations that approximate a high-level calculation with a large basis set. The steps generally include:^[2]

- Geometry Optimization: The molecular geometry is optimized at a lower level of theory, typically using Møller-Plesset perturbation theory (MP2).
- Zero-Point Energy (ZPE) Calculation: Vibrational frequencies are calculated at the Hartree-Fock level and scaled to correct for known systematic errors.
- Higher-Level Energy Corrections: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T)) with larger basis sets to refine the electronic energy.
- Empirical Correction: A final empirical correction term is added to account for remaining deficiencies in the theoretical treatment.

The choice of a Gn method represents a balance between computational cost and desired accuracy. For a molecule of the size of p-phenoxytoluene, G3 or G4 theory would provide a robust and accurate prediction of its gas-phase enthalpy of formation.

Workflow for Computational Thermochemistry

The following diagram illustrates a typical workflow for calculating the standard enthalpy of formation of p-phenoxytoluene using a composite quantum chemical method.

[Click to download full resolution via product page](#)

Caption: Computational workflow for determining the enthalpy of formation.

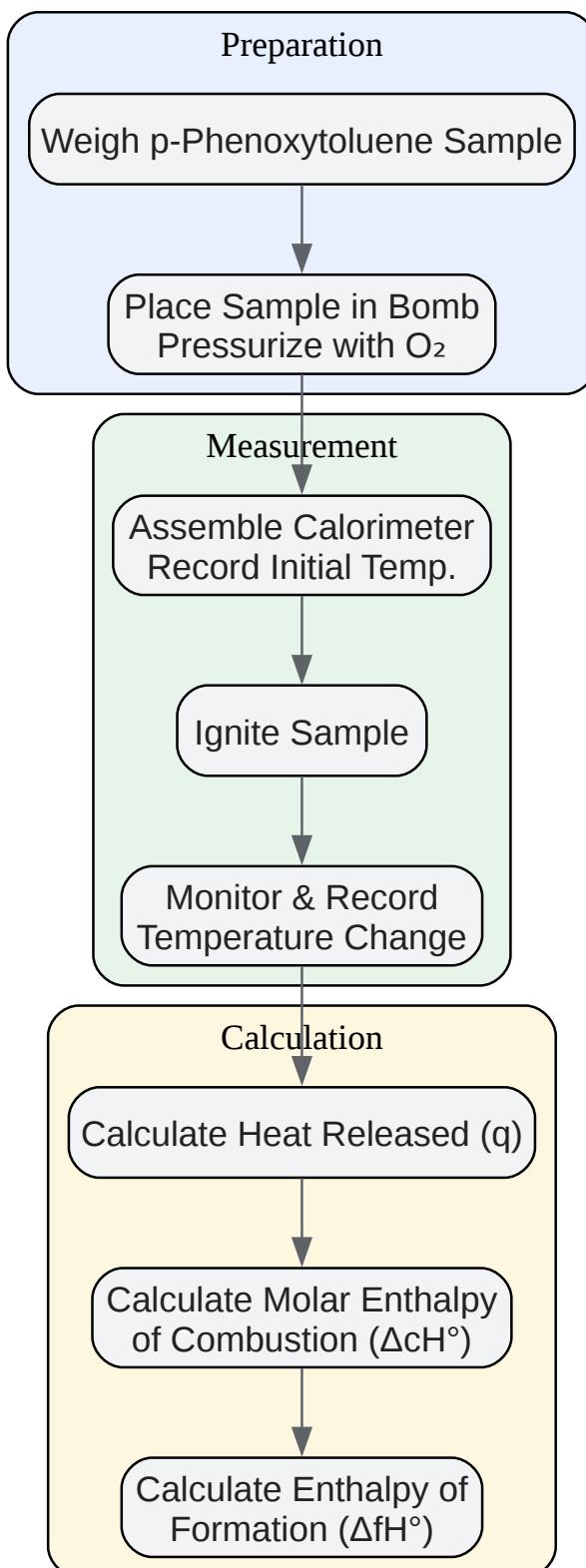
Predicted Thermochemical Data for p-Phenoxytoluene

While direct calculations for this guide were not performed, the following table presents expected thermochemical data for p-phenoxytoluene based on values for structurally similar compounds like diphenyl ether and toluene, and insights from computational studies on related molecules.^{[3][4][5]} These values should be considered as estimates pending experimental verification or high-level computational studies.

Property	Predicted Value (at 298.15 K)	Unit
Standard Gas-Phase Enthalpy of Formation ($\Delta_fH^\circ(g)$)	-50 to -70	kJ/mol
Standard Liquid-Phase Enthalpy of Formation ($\Delta_fH^\circ(l)$)	-90 to -110	kJ/mol
Standard Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	40 to 50	kJ/mol
Standard Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$)	60 to 80	kJ/mol
Molar Heat Capacity (Cp) (gas)	200 to 250	J/(mol·K)
Molar Heat Capacity (Cp) (liquid)	280 to 330	J/(mol·K)

Experimental Determination of Thermochemical Properties

Experimental validation is the cornerstone of trustworthy thermochemical data. The following sections detail the established protocols for measuring the key thermochemical properties of p-phenoxytoluene.


Enthalpy of Combustion and Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is most accurately determined from its enthalpy of combustion.^[6] This is measured using a bomb calorimeter.^[7]

Experimental Protocol:

- Sample Preparation: A precisely weighed sample of p-phenoxytoluene (in liquid or solid form) is placed in a crucible inside the calorimeter's bomb. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

- Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to \sim 30 atm).
- Calorimeter Setup: The bomb is placed in a well-insulated water jacket of known heat capacity. The initial temperature of the water is recorded.
- Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
- Data Analysis: The heat released by the combustion reaction (q_{comb}) is calculated from the temperature change of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and any combustion aids. The molar enthalpy of combustion (ΔcH°) is then calculated.
- Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated from the experimental ΔcH° using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

[Click to download full resolution via product page](#)

Caption: Workflow for combustion calorimetry.

Enthalpy of Vaporization and Sublimation

The enthalpies of phase transitions are critical for understanding the volatility and phase behavior of a substance.

3.2.1. Enthalpy of Vaporization via Correlation-Gas Chromatography

A powerful technique for determining the enthalpy of vaporization involves correlating gas chromatographic retention times with temperature.^[8]

Experimental Protocol:

- Column Selection: A suitable capillary gas chromatography column is chosen.
- Isothermal Runs: A series of isothermal chromatographic runs are performed at different temperatures. A small amount of p-phenoxytoluene is injected for each run.
- Retention Time Measurement: The adjusted retention time ($t'R$) is measured at each temperature.
- Data Analysis: A plot of $\ln(t'R)$ versus $1/T$ (where T is the absolute temperature in Kelvin) is constructed. The enthalpy of vaporization ($\Delta_{\text{vap}}H$) is proportional to the slope of this line, according to a modified Clausius-Clapeyron equation.

3.2.2. Enthalpy of Sublimation via Knudsen Effusion Method

For the solid-to-gas transition, the Knudsen effusion method combined with a quartz crystal microbalance can be used to measure the vapor pressure of the solid as a function of temperature.

Experimental Protocol:

- Sample Loading: A sample of solid p-phenoxytoluene is placed in a Knudsen cell, which is an isothermal enclosure with a small orifice.
- High Vacuum: The cell is placed in a high-vacuum chamber.

- Mass Loss Measurement: The rate of mass loss through the orifice due to sublimation is measured at various temperatures using a quartz crystal microbalance or by gravimetric analysis.
- Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss.
- Data Analysis: The enthalpy of sublimation (Δ_{subH}) is determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation.[9]

Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.

Experimental Protocol:

- Sample and Reference Pans: A known mass of p-phenoxytoluene is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- Temperature Program: The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate).
- Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Calibration: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).
- Heat Capacity Calculation: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to determining the thermochemical properties of p-phenoxytoluene. While direct experimental data remains sparse, the combination of high-level computational methods and established experimental protocols

provides a clear pathway for researchers to obtain reliable data. The predicted values presented herein serve as a valuable starting point for further investigation.

Future work should focus on the experimental determination of the key thermochemical parameters outlined in this guide. A direct comparison between high-accuracy computational predictions and experimental results will not only provide definitive thermochemical data for p-phenoxytoluene but also serve as a valuable benchmark for the computational methodologies employed. Such data will be instrumental in advancing the applications of this versatile molecule in various scientific and industrial fields.

References

- p-Phenoxytoluene | C₂₀H₂₀O | CID 19035188 - PubChem. (URL: [\[Link\]](#))
- Ribeiro da Silva, M. A. V., Lobo Ferreira, A. I. M. C., & Cimas, Á. (2011). Calorimetric and computational study of the thermochemistry of phenoxyphenols. *The Journal of organic chemistry*. (URL: [\[Link\]](#))
- p-Phenoxytoluene | C₁₃H₁₂O | CID 74351 - PubChem. (URL: [\[Link\]](#))
- Relationships between fusion, solution, vaporization and sublimation enthalpies of substituted phenols - Thermodynamics Research Center. (URL: [\[Link\]](#))
- Curtiss, L. A., & Peterson, K. A. (2000). Recent Advances in Computational Thermochemistry and Challenges for the Future. In *Annual Review of Physical Chemistry* (Vol. 51, pp. 357-387). (URL: [\[Link\]](#))
- Chickos, J. S., Hanshaw, W., & Nichols, G. (2003). Enthalpies of Vaporization and Vapor Pressures of Some Deuterated Hydrocarbons. *Liquid-Vapor Pressure Isotope Effects*.
- Diphenyl ether - NIST WebBook. (URL: [\[Link\]](#))
- Dixon, D. A. (2003). Computational Thermochemistry and Benchmarking of Reliable Methods. (URL: [\[Link\]](#))
- Diphenyl Ether | C₆H₅OC₆H₅ | CID 7583 - PubChem. (URL: [\[Link\]](#))
- Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC - NIH. (URL: [\[Link\]](#))
- Enthalpy of sublim
- Barone, V., & Puzzarini, C. (2015). Computational strategies for the accurate thermochemistry and kinetics of gas-phase reactions. In *Computational Spectroscopy* (pp. 1-40). (URL: [\[Link\]](#))
- Table of specific he
- Enthalpy of Sublimation Definition - Intro to Chemistry Key Term - Fiveable. (URL: [\[Link\]](#))
- Heats of combustion of organic compounds - NIST Technical Series Public
- TABLE 2-153 Heat Capacities of Inorganic and Organic Liquids [J/(kmol K)]. (URL: [\[Link\]](#))

- 3-Phenoxytoluene | C13H12O | CID 19165 - PubChem. (URL: [\[Link\]](#))
- Theoretical Study of Thermoelectric Properties of a Single Molecule of Diphenyl-Ether - MDPI. (URL: [\[Link\]](#))
- Toluene - NIST WebBook. (URL: [\[Link\]](#))
- Combustion Calorimetry - ResearchG
- Chemical Properties of Benzene, ethoxy- (CAS 103-73-1) - Cheméo. (URL: [\[Link\]](#))
- Enthalpy of sublimation – Knowledge and References - Taylor & Francis. (URL: [\[Link\]](#))
- HEATS OF COMBUSTION OF HIGH TEMPER
- Toluene Enthalpy of Formation - Active Thermochemical Tables. (URL: [\[Link\]](#))
- 5 Calorimetry Calculations (combustion) - YouTube. (URL: [\[Link\]](#))
- Phenol - NIST WebBook. (URL: [\[Link\]](#))
- Naphthalene - NIST WebBook. (URL: [\[Link\]](#))
- Naphthalene - NIST WebBook. (URL: [\[Link\]](#))
- Determination of Enthalpy Change of Combustion by Calorimetry - YouTube. (URL: [\[Link\]](#))
- Developing Advanced Theoretical Methods For Enhanced Study of Thermochemistry - MACAU - Christian-Albrechts-Universität zu Kiel. (URL: [\[Link\]](#))
- Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicillin D and Cladielloides A/C | Journal of the American Chemical Society. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. p-Phenoxytoluene | C13H12O | CID 74351 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 2. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [\[ncbi.nlm.nih.gov\]](http://ncbi.nlm.nih.gov)
- 3. Diphenyl ether [\[webbook.nist.gov\]](http://webbook.nist.gov)
- 4. Toluene [\[webbook.nist.gov\]](http://webbook.nist.gov)
- 5. atct.anl.gov [\[atct.anl.gov\]](http://atct.anl.gov)
- 6. researchgate.net [\[researchgate.net\]](http://researchgate.net)

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. umsl.edu [umsl.edu]
- 9. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermochemical Properties of p-Phenoxytoluene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161672#thermochemical-data-for-p-phenoxytoluene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com